![molecular formula C13H16BrNO2 B5109559 4-(4-bromobenzoyl)-2,6-dimethylmorpholine](/img/structure/B5109559.png)
4-(4-bromobenzoyl)-2,6-dimethylmorpholine
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Description
The introduction of "4-(4-bromobenzoyl)-2,6-dimethylmorpholine" into scientific research encompasses the exploration of its synthesis, molecular structure, chemical reactions, and properties. While direct studies on this compound are not identified, related research provides a foundation for understanding the potential chemical behavior and applications of such compounds.
Synthesis Analysis
Several studies discuss the synthesis of brominated and morpholine-containing compounds, which could offer indirect insights into the synthesis strategies for "4-(4-bromobenzoyl)-2,6-dimethylmorpholine." For example, the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline as a key intermediate for anti-cancer drugs highlights a method that might be adapted for related compounds (Cao Sheng-li, 2004).
Molecular Structure Analysis
Research on molecular structure analysis often involves spectroscopic and crystallographic techniques. For instance, the synthesis and crystal structure analysis of 2-(4-Fluorobenzyl)-6-(4-Methoxyphenyl)Imidazo[2,1-B][1,3,4]Thiadiazole and its Morpholinomethyl Derivative provides an example of how structural characteristics of complex organic molecules are determined (Banu et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as bromfenac, primarily targetProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Bromfenac, a structurally related compound, works by inhibitingcyclooxygenase 1 and 2 , thereby blocking prostaglandin synthesis . This results in a reduction of inflammation and pain .
Biochemical Pathways
Based on the mode of action of bromfenac, it can be inferred that the compound may affect thearachidonic acid pathway , leading to a decrease in the production of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
Bromfenac, a structurally related compound, is metabolized byCYP2C9 and has an elimination half-life of 1.4 hours in aqueous humour . It is excreted 82% in urine and 13% in faeces .
Result of Action
Based on the mode of action of bromfenac, it can be inferred that the compound may lead to a reduction in inflammation and pain .
properties
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKMPZHGSWYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromobenzoyl)-2,6-dimethylmorpholine |
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